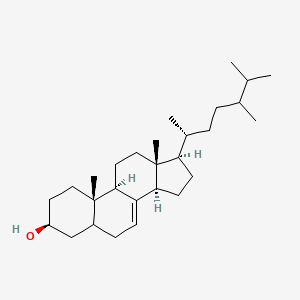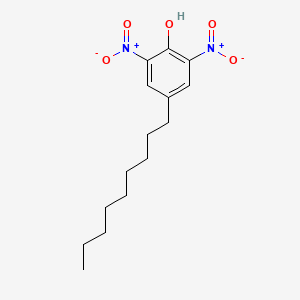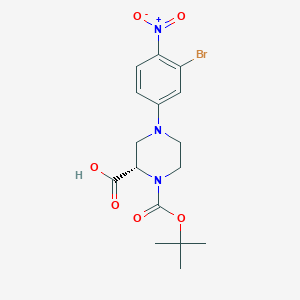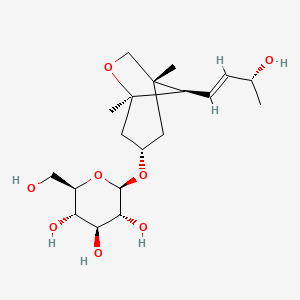
8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system fused with a carboxylic acid ester group and a chlorophenyl moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester typically involves the esterification of 8-quinolinecarboxylic acid with (4-chlorophenyl)methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects.
相似化合物的比较
- 8-Quinolinecarboxylic acid, 4-methoxy-, methyl ester
- 8-Quinolinecarboxylic acid, 4-amino-, methyl ester
- 8-Hydroxyquinoline
Comparison:
- 8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester is unique due to the presence of the chlorophenyl group, which enhances its lipophilicity and potential biological activity.
- 8-Quinolinecarboxylic acid, 4-methoxy-, methyl ester has a methoxy group instead of a chlorophenyl group, which may alter its reactivity and biological properties.
- 8-Quinolinecarboxylic acid, 4-amino-, methyl ester contains an amino group, making it more hydrophilic and potentially affecting its interaction with biological targets.
- 8-Hydroxyquinoline lacks the ester and chlorophenyl groups, making it structurally simpler but still biologically active.
属性
CAS 编号 |
134959-56-1 |
|---|---|
分子式 |
C17H12ClNO2 |
分子量 |
297.7 g/mol |
IUPAC 名称 |
(4-chlorophenyl)methyl quinoline-8-carboxylate |
InChI |
InChI=1S/C17H12ClNO2/c18-14-8-6-12(7-9-14)11-21-17(20)15-5-1-3-13-4-2-10-19-16(13)15/h1-10H,11H2 |
InChI 键 |
AMJZQNNQKHQREC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C(=O)OCC3=CC=C(C=C3)Cl)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)

![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)

![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)








